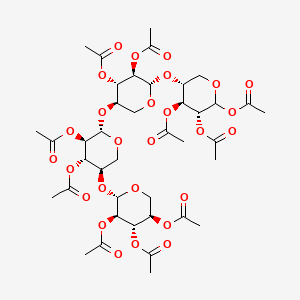
Xylotetraose Decaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Xylotetraose Decaacetate is typically synthesized through the acetylation of xylotetraose. The process involves the reaction of xylotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Hydrolysis Reactions
Xylotetraose decaacetate undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding xylotetraose and acetic acid as primary products.
Acid-Catalyzed Hydrolysis
-
Conditions : Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (60–80°C).
-
Mechanism : Protonation of acetyl oxygen weakens the ester bond, leading to cleavage and release of acetic acid.
-
Products : Xylotetraose + 10 equivalents of acetic acid.
Base-Catalyzed Hydrolysis (Saponification)
-
Conditions : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature.
-
Mechanism : Nucleophilic attack by hydroxide ions on the carbonyl carbon of acetyl groups.
Enzymatic Hydrolysis
-
Enzymes : Endo-1,4-β-xylanases (e.g., CtXyl5A) cleave β(1→4) glycosidic bonds in the xylotetraose backbone.
-
Mechanism :
-
Products : Short-chain xylooligosaccharides (DP 2–4) and acetic acid .
Enzyme-Substrate Interactions
This compound serves as a substrate for xylanases, though its acetylated form influences enzymatic activity:
-
Steric Hindrance : Acetyl groups limit enzyme access to glycosidic bonds, reducing hydrolysis rates compared to non-acetylated xylans .
-
Selectivity : Enzymes like CtXyl5A preferentially hydrolyze regions with lower acetylation, producing arabinoxylan-oligosaccharides (AXOS) with arabinose substitutions .
Industrial and Prebiotic Relevance
科学的研究の応用
Xylotetraose Decaacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex carbohydrates and oligosaccharides.
Biology: Employed in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health.
Industry: Utilized in the production of functional foods and as a component in various industrial processes.
作用機序
The mechanism of action of Xylotetraose Decaacetate involves its interaction with specific enzymes and proteins. In biological systems, it is hydrolyzed by enzymes such as β-xylanase and β-xylosidase to release xylotetraose, which can then be further metabolized . The compound’s acetyl groups may also play a role in modulating its interactions with enzymes and other molecular targets .
類似化合物との比較
Similar Compounds
Xylobiose: A disaccharide composed of two D-xylose residues.
Xylotriose: A trisaccharide composed of three D-xylose residues.
Xylopentaose: A pentasaccharide composed of five D-xylose residues.
Uniqueness
Xylotetraose Decaacetate is unique due to its complete acetylation, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This modification enhances its stability and makes it suitable for various industrial and research applications .
生物活性
Xylotetraose Decaacetate is a modified oligosaccharide derived from xylan, a hemicellulosic polysaccharide found in plant cell walls. This compound has garnered interest due to its potential biological activities, particularly in the context of prebiotic effects and interactions with gut microbiota. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of this compound
Xylotetraose is a tetrasaccharide consisting of four xylose units. The decaacetate form indicates that each hydroxyl group in the xylose units has been acetylated, which may enhance its stability and bioactivity. The biological implications of such modifications are significant, particularly in terms of enzymatic hydrolysis and prebiotic potential.
Biological Activities
1. Prebiotic Effects
This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. Research indicates that xylooligosaccharides (XOS), which can be derived from Xylotetraose through hydrolysis, stimulate the growth of specific bacteria such as Bifidobacterium and Lactobacillus. These bacteria are known to produce short-chain fatty acids (SCFAs), which are beneficial for gut health and overall metabolism .
2. Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays. Studies have shown that oligosaccharides with higher degrees of polymerization (DP) exhibit greater antioxidant activity. However, the acetylation process may alter this activity, with unsubstituted XOS generally demonstrating superior antioxidant properties compared to their acetylated counterparts .
3. Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound is crucial for its biological activity. Enzymes such as xylanases play a significant role in breaking down xylan into xylooligosaccharides. The efficiency of this process can be influenced by the presence of other polysaccharides like cellulose and lignin, which may inhibit hydrolysis .
Case Studies
- Prebiotic Potential Study
- Antioxidant Activity Assessment
Data Table: Enzymatic Hydrolysis Efficiency
| Substrate | Enzyme Used | Hydrolysis Time (h) | Yield (%) |
|---|---|---|---|
| Xylobiose | Endo-xylanase | 24 | 70 |
| Xylotriose | Exo-xylanase | 24 | 65 |
| Xylotetraose | Mixed enzyme system | 24 | 75 |
| This compound | Acetylated enzyme mix | 24 | 60 |
特性
分子式 |
C40H54O27 |
|---|---|
分子量 |
966.8 g/mol |
IUPAC名 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)55-25-11-52-38(34(61-21(7)47)29(25)56-16(2)42)66-27-13-54-40(36(63-23(9)49)31(27)58-18(4)44)67-28-14-53-39(35(62-22(8)48)32(28)59-19(5)45)65-26-12-51-37(64-24(10)50)33(60-20(6)46)30(26)57-17(3)43/h25-40H,11-14H2,1-10H3/t25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37?,38+,39+,40+/m1/s1 |
InChIキー |
AXGZKFVWSVOKRF-UGMHODLOSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3CO[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4COC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC4COC(C(C4OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















